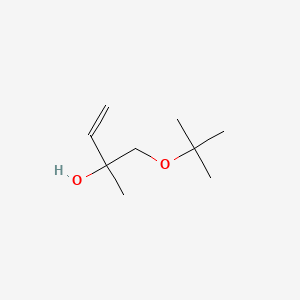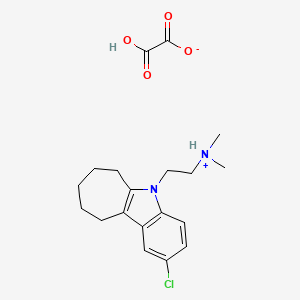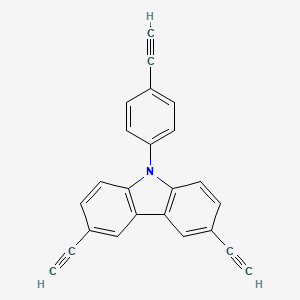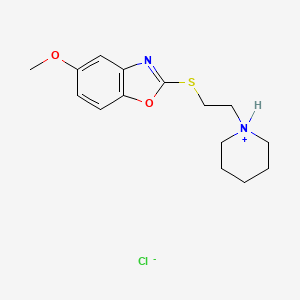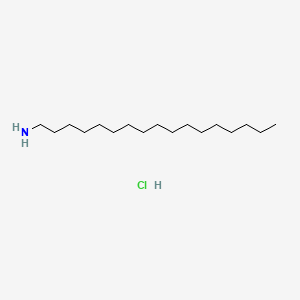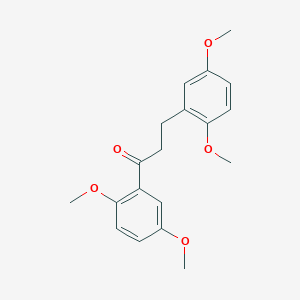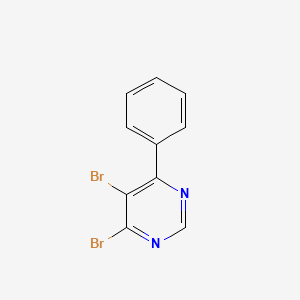![molecular formula C11H12Cl2FNO B13740330 Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- CAS No. 1736-39-6](/img/structure/B13740330.png)
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- is a chemical compound with the molecular formula C11H13Cl2NO It is known for its unique structure, which includes a benzaldehyde group substituted with bis(2-chloroethyl)amino and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- typically involves the reaction of benzaldehyde derivatives with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA function. The fluorine atom may enhance the compound’s reactivity and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-: Similar structure but lacks the fluorine atom.
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-chloro-: Contains a chlorine atom instead of fluorine.
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-methyl-: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- distinguishes it from similar compounds. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- a unique and valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1736-39-6 |
|---|---|
Formule moléculaire |
C11H12Cl2FNO |
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)amino]-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H12Cl2FNO/c12-3-5-15(6-4-13)10-2-1-9(8-16)11(14)7-10/h1-2,7-8H,3-6H2 |
Clé InChI |
YTNCPIUWSZPSAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N(CCCl)CCCl)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
